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molecular formula C12H11N3 B8327436 6-imidazol-1-yl-1-methyl-1H-indole

6-imidazol-1-yl-1-methyl-1H-indole

Cat. No. B8327436
M. Wt: 197.24 g/mol
InChI Key: QOWMVJOECMCXNO-UHFFFAOYSA-N
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Patent
US06281356B1

Procedure details

An oven-dried re-sealable Schlenk tube was flushed with argon and charged with copper(I) trifluoromethanesulfonate benzene complex (1.39 g, 2.76 mmol), 1.10-phenanthroline (5.69 g, 31.6 mmol), dibenzylideneacetone (740 mg, 3.16 mmol) and cesium carbonate (10 g, 30.7 mmol). Imidazole (3.23 g 44.8 mmol), 6-iodo-1-methyl-1H-indole (8.13 g, 31.6 mmol) and xylene (16 mL) were added and the tube was purged with argon. The tube was sealed and heated with stirring at 160° C. for 18 h. The mixture was cooled to room temperature and partitioned between CH2Cl2 (35 mL) and saturated aqueous NH4Cl (5 mL). The organic layer was separated and washed with brine. Then the organic extract was dried over MgSO4, filtered and concentrated. The crude concentrate was filtered though a pad of silica gel and evaporated. Purification by HPLC afforded 6-imidazol-1-yl-1-methyl-1H-indole as a brown oil (3.1 g, 50%). [Ref: Kiyoori, A.; Marcoux, J-F.; Buchwald, S. L. Tetrahedron Lett., 1999, 40, 2657.]
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
8.13 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[C:14]2[C:5](=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[CH:11][CH:10]=[CH:9]3)C=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:39]1[CH:43]=[CH:42][N:41]=[CH:40]1.IC1C=C2C(C=CN2C)=CC=1>C1(C)C(C)=CC=CC=1>[N:39]1([C:5]2[CH:14]=[C:13]3[C:8]([CH:9]=[CH:10][N:12]3[CH3:11])=[CH:7][CH:6]=2)[CH:43]=[CH:42][N:41]=[CH:40]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.69 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
740 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
cesium carbonate
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
3.23 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
8.13 g
Type
reactant
Smiles
IC1=CC=C2C=CN(C2=C1)C
Name
Quantity
16 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
with stirring at 160° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried re-sealable Schlenk tube was flushed with argon
CUSTOM
Type
CUSTOM
Details
the tube was purged with argon
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 (35 mL) and saturated aqueous NH4Cl (5 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
Then the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
FILTRATION
Type
FILTRATION
Details
was filtered though a pad of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C2C=CN(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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